molecular formula C14H15NO B023325 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone CAS No. 68520-00-3

1-(6-(Dimethylamino)naphthalen-2-yl)ethanone

Cat. No.: B023325
CAS No.: 68520-00-3
M. Wt: 213.27 g/mol
InChI Key: FUVQYVZTQJOEQT-UHFFFAOYSA-N
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Description

1-(6-(Dimethylamino)naphthalen-2-yl)ethanone is an organic compound with the molecular formula C14H15NO. It is also known as 2-Acetyl-6-(dimethylamino)naphthalene. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a dimethylamino group attached to the naphthalene ring. It is primarily used in scientific research due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary target of 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone, also known as 2-Acetyl-6-(dimethylamino)naphthalene, is acetylcholinesterase , a critical regulator of neurotransmitter release .

Mode of Action

This compound acts as an enzyme inhibitor It interacts with acetylcholinesterase, inhibiting its function and thereby affecting the release of neurotransmitters

Pharmacokinetics

It’s known that the compound is a solid at room temperature . Its solubility and bioavailability may depend on the solvent used and the method of administration.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, its solubility and stability may vary with temperature . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone typically involves the acetylation of 6-(dimethylamino)naphthalene. One common method includes the reaction of 6-(dimethylamino)naphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of reagents and products.

Chemical Reactions Analysis

Types of Reactions

1-(6-(Dimethylamino)naphthalen-2-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, particularly at positions ortho and para to the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Produces naphthoquinones.

    Reduction: Yields alcohol derivatives.

    Substitution: Results in halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

1-(6-(Dimethylamino)naphthalen-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a fluorescent probe due to its ability to emit light upon excitation. It is also used in the synthesis of other complex organic molecules.

    Biology: Employed in the study of biological systems where fluorescence tagging is required.

    Medicine: Investigated for potential therapeutic applications, particularly in drug development and diagnostic imaging.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Comparison with Similar Compounds

Similar Compounds

    1-(6-(Dimethylamino)naphthalen-2-yl)prop-2-en-1-one: Similar in structure but with a propenone group instead of an ethanone group.

    2-Acetyl-6-(dimethylamino)naphthalene: Another derivative of naphthalene with similar properties.

Uniqueness

1-(6-(Dimethylamino)naphthalen-2-yl)ethanone is unique due to its specific combination of a dimethylamino group and an acetyl group on the naphthalene ring. This combination imparts distinct fluorescent properties, making it particularly valuable in applications requiring fluorescence.

Properties

IUPAC Name

1-[6-(dimethylamino)naphthalen-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10(16)11-4-5-13-9-14(15(2)3)7-6-12(13)8-11/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVQYVZTQJOEQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10571655
Record name 1-[6-(Dimethylamino)naphthalen-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68520-00-3
Record name 1-[6-(Dimethylamino)naphthalen-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5.26 g (117 mmol) of dimethylamine in 29 mL of freshly distilled hexamethylphosphoric triamide (HMPT) were added 31 mL of dry toluene and 780 mg (112 mmol) of Li in small pieces. The mixture was stirred under argon at room temperature for 1.5 hours. 2-Acetyl-6-methoxynaphthalene was prepared as described in Arsenijevic et al., Org. Synth. Coll. 1988, 6:34-36, the disclosure of which is incorporated herein by reference. 2-Acetyl-6-methoxynaphthalene (5.57 g, 27.8 mmol) was added in one portion, and stirring was continued for 20 hours. The mixture was cooled in an ice-water bath and poured into a cold water/ethyl acetate mixture (300 mL each). After thorough mixing, the layers were separated, and the water layer was extracted twice with 225 mL of ethyl acetate. Organic extracts were combined, dried, and evaporated to give a yellow solid. Recrystallization from ethanol afforded 3.67 g (64%) of 2-acetyl-6-(dimethylamino)naphthalene (ADMAN) as a yellow solid, melting at 153.5-155° C.: 1H NMR (CDCl3, TMS) δ2.67 (s, 3H, COCH3), 3.15 (s, 6H, N(CH3)2), 6.87 (d, 1H, H-5), 7.17 (dd, 1H, H-7), 7.63 (d, 1H, H-4),7.80 (d, 1H, H-8), 7.92 (dd, 1H, H-3), 8.32 (bs, 1H, H-1). J1,3=2.3 Hz, J3,4=8.7 Hz, J5,7=2.4 Hz, J7,8=9.3 Hz. MS (M+) 213: found: 213. Anal. Calcd for C14H15NO: C, 78.84; H, 7.09; N, 6.57. Found C, 78.96; H, 7.10; N, 6.45.
Quantity
5.26 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step One
Quantity
5.57 g
Type
reactant
Reaction Step Two
Name
water ethyl acetate
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes Acedan particularly suitable for two-photon microscopy (TPM)?

A1: Acedan possesses several characteristics that make it well-suited for TPM:

  • Sensitivity to Polarity: Acedan's fluorescence intensity and emission wavelength are sensitive to the polarity of its surrounding environment. This property allows researchers to design probes that exhibit a change in fluorescence upon binding to their target. []
  • Two-Photon Absorption: Acedan exhibits two-photon absorption, allowing for excitation with near-infrared light. This is crucial for TPM, as it enables deeper tissue penetration and reduces photodamage compared to conventional one-photon microscopy. [, , ]
  • Derivatization: Acedan can be readily modified to create probes for specific targets. By attaching different chelating groups, researchers have developed Acedan-based probes for calcium [] and zinc ions [].

Q2: How have Acedan-based probes been utilized to study biological processes?

A2: Researchers have successfully employed Acedan-based probes to visualize dynamic processes within living cells and tissues:

  • Calcium Wave Imaging: Acedan-derived calcium probes (ACa1-ACa3) have been used to track calcium waves in live tissue over extended periods (up to 4000 seconds) and at depths exceeding 100 microns, demonstrating their utility for studying long-term cellular signaling events. []
  • Visualizing Intracellular Zinc: Acedan, combined with the zinc chelator N,N-di-(2-picolyl)ethylenediamine (DPEN), forms probes (AZn1 and AZn2) capable of detecting intracellular free zinc ions in living cells and tissues. These probes exhibit good water solubility and photostability, crucial for live-cell imaging applications. []

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